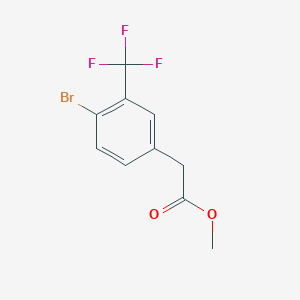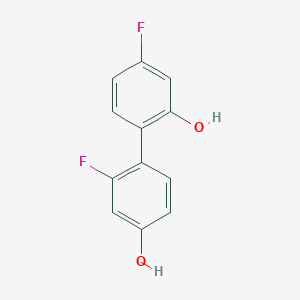![molecular formula C9H7BrF3NO2 B6146913 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine CAS No. 1060813-22-0](/img/new.no-structure.jpg)
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a dioxolane ring at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine typically involves multiple steps. One common method includes the bromination of 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in chemical biology research to study the interactions of small molecules with biological targets.
作用機序
The mechanism of action of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
類似化合物との比較
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 5-bromo-2-fluoropyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-dioxolane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in pharmaceuticals and agrochemicals.
特性
CAS番号 |
1060813-22-0 |
|---|---|
分子式 |
C9H7BrF3NO2 |
分子量 |
298.06 g/mol |
IUPAC名 |
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-1-2-7(14-5-6)8(9(11,12)13)15-3-4-16-8/h1-2,5H,3-4H2 |
InChIキー |
WTAHWGFXVJFBAQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(C2=NC=C(C=C2)Br)C(F)(F)F |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




